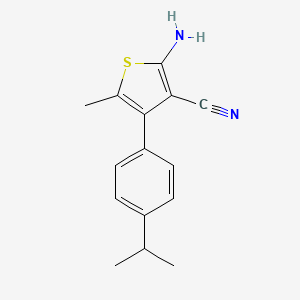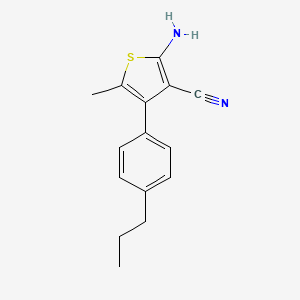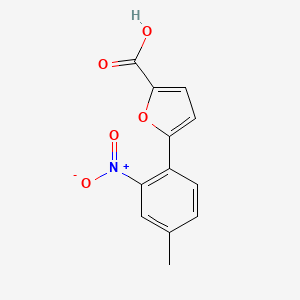![molecular formula C10H12N4 B1269450 5-苯乙基-1H-[1,2,4]三唑-3-胺 CAS No. 76955-91-4](/img/structure/B1269450.png)
5-苯乙基-1H-[1,2,4]三唑-3-胺
描述
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine: is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
科学研究应用
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
A related reaction involving triazolamines involves the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
The synthesis of related compounds involves two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Result of Action
Related triazole compounds have been studied for their potential as cancer prevention agents .
Action Environment
The action of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can be influenced by various environmental factors. For instance, the synthesis of related compounds can be facilitated by heating . Furthermore, the stability of similar energetic compounds has been found to be excellent, with decomposition temperatures ranging from 215 °C to 340 °C .
生化分析
Biochemical Properties
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with kinases, where 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine acts as an inhibitor . This inhibition can affect the phosphorylation processes within cells, thereby influencing various signaling pathways. Additionally, 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine has been reported to interact with lysine-specific demethylase 1 and acidic mammalian chitinase, further highlighting its role in modulating enzymatic activities .
Cellular Effects
The effects of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can lead to altered cell signaling, affecting processes such as cell growth, differentiation, and apoptosis . Moreover, its interaction with lysine-specific demethylase 1 can result in changes in gene expression patterns, impacting cellular functions at the transcriptional level .
Molecular Mechanism
At the molecular level, 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine exerts its effects through specific binding interactions with biomolecules. The triazole ring in its structure allows it to bind to the active sites of enzymes, leading to inhibition or activation. For example, the binding of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine to kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways . Additionally, its interaction with lysine-specific demethylase 1 involves binding to the enzyme’s active site, leading to changes in histone modification and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine has been observed to cause sustained changes in cellular signaling and gene expression, indicating its potential for prolonged biological effects .
Dosage Effects in Animal Models
The effects of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that are eventually excreted . The metabolic pathways of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can influence its overall bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine to target sites is essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole ring with a phenethyl halide (e.g., phenethyl bromide) in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and quality control measures .
化学反应分析
Types of Reactions
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenethyl bromide in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
相似化合物的比较
Similar Compounds
- 1-Phenethyl-1H-[1,2,4]triazol-3-ylamine
- 2-Phenethyl-1H-[1,2,4]triazol-3-ylamine
- 3-Phenethyl-1H-[1,2,4]triazol-3-ylamine
Uniqueness
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNXNFZVKIYJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360196 | |
| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76955-91-4 | |
| Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)



![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)
